molecular formula C6H4Cl2O2S B2721363 2,5-Dichlorothienylacetic acid CAS No. 34967-61-8

2,5-Dichlorothienylacetic acid

Cat. No. B2721363
CAS RN: 34967-61-8
M. Wt: 211.06
InChI Key: JMZXUBICVRRNPV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,5-Dichlorothienylacetic acid consists of a six-membered thienyl ring (a sulfur-containing aromatic ring) with two chlorine atoms and an acetic acid group attached . Detailed structural analysis would require techniques such as X-ray crystallography or NMR spectroscopy .

Scientific Research Applications

Scientometric Review of 2,4-D Herbicide Toxicity

  • Global Trends in Research: Studies have advanced rapidly in understanding the toxicology and mutagenicity of 2,4-D herbicides. The USA, Canada, and China are leading contributors in this field. The focus areas include occupational risk, neurotoxicity, resistance to herbicides, and effects on non-target species, particularly aquatic ones (Zuanazzi, Ghisi, & Oliveira, 2020).

Phytoremediation Enhancement

  • Bacterial Endophyte-Enhanced Phytoremediation: Genetically tagged bacterial endophytes, which can degrade 2,4-D, have been shown to increase the ability of plants like peas to remove this herbicide from soil and prevent its accumulation in plant tissues. This represents a significant advance in phytoremediation of herbicide-contaminated substrates (Germaine et al., 2006).

Removal from Polluted Water Sources

  • Strategies for Removing 2,4-D from Water: Various methods have been explored to remove 2,4-D from contaminated water sources. The study calls for more efficient methods to achieve complete removal of 2,4-D, highlighting the ongoing challenges in dealing with water contamination by this herbicide (EvyAliceAbigail et al., 2017).

Molecular Action Mode of 2,4-D

  • Understanding the Molecular Mechanism: The molecular action mode of 2,4-D includes mimicking natural auxin at the molecular level, leading to abnormal growth and death in dicots. This insight is pivotal in understanding how 2,4-D functions as a herbicide at a molecular level (Song, 2014).

Metabolic Pathways

  • Metabolic Pathways in Plants: Research has explored the primary metabolic pathways for 2,4-D in plants like wheat and potato, which include ester hydrolysis followed by the formation of conjugates. Understanding these pathways helps in assessing the environmental impact of 2,4-D usage (Hamburg et al., 2001).

Anaerobic Biodegradation

  • Anaerobic Degradation in Aquifers: The study on the anaerobic biodegradation of similar compounds (like 2,4,5-T) in methanogenic aquifers shows the potential for environmental degradation of 2,4-D in specific conditions. This research contributes to understanding the environmental fate of chlorophenoxyacetic acids (Gibson & Suflita, 1990).

Photocatalytic Degradation

  • Photocatalytic Degradation of 2,4-D: A novel photocatalyst has been reported for the adsorption and degradation of 2,4-D using visible light, demonstrating an innovative approach to removing 2,4-D from the environment (Anirudhan & Anju, 2019).

Genotoxic Effects

  • Exploration of Genotoxicity: Various studies have investigated the genotoxic effects of 2,4-D, offering insights into its potential risks to living organisms and environmental safety (Venkov et al., 2000; Aksakal et al., 2013).

Future Directions

While specific future directions for research on 2,5-Dichlorothienylacetic acid are not mentioned in the literature, the field of organic chemistry continues to explore new synthetic methods, applications, and potential biological activities of various organic compounds .

properties

IUPAC Name

2-(2,5-dichlorothiophen-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O2S/c7-4-1-3(2-5(9)10)6(8)11-4/h1H,2H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZXUBICVRRNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1CC(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichlorothienylacetic acid

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